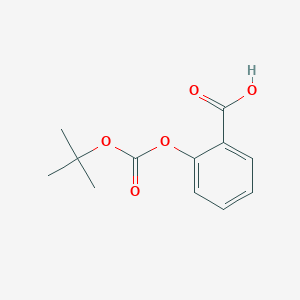

2-(Tert-butoxycarbonyloxy)benzoic acid

Description

2-(Tert-butoxycarbonyloxy)benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyloxy (Boc-O-) group at the ortho position. This compound is structurally significant due to the steric and electronic effects imparted by the bulky tert-butyl group, which influences its reactivity, solubility, and crystallographic behavior. The Boc group is widely employed in organic synthesis as a protective group for hydroxyl and amine functionalities, particularly in peptide chemistry, due to its stability under basic conditions and ease of removal under acidic conditions.

Properties

Molecular Formula |

C12H14O5 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoic acid |

InChI |

InChI=1S/C12H14O5/c1-12(2,3)17-11(15)16-9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14) |

InChI Key |

UEPAOUXZRFWGJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-(tert-butoxycarbonyloxy)benzoic acid and analogous compounds, based on crystallographic, synthetic, and functional data from the evidence:

Substituent Effects on Crystallographic Behavior

- Steric Hindrance : The tert-butoxycarbonyloxy group in the target compound introduces significant steric bulk, likely reducing intermolecular hydrogen bonding compared to smaller substituents like ethoxy or tolyloxy groups. For example, 2-(2-ethoxy-2-oxoacetamido)benzoic acid forms extended hydrogen-bonded chains along the [111] direction via O–H⋯O and C–H⋯O interactions , whereas tert-butyl-containing analogs may exhibit less dense packing.

- Dihedral Angles : In 2-(o-tolyloxy)benzoic acid and 2-(m-tolyloxy)benzoic acid, the dihedral angles between aromatic rings (76.2° and 80.9°, respectively) influence crystal stability . The tert-butyl group’s rigidity may enforce specific torsional angles, though direct data are lacking.

Preparation Methods

Aqueous Alkaline Conditions

In a representative procedure, salicylic acid is dissolved in a water/dioxane mixture (1:1 v/v) with sodium hydroxide (1.1 equiv). Boc anhydride (1.2 equiv) is added at 0°C, and the reaction proceeds at 25°C for 6–8 hours. Acidic workup (1 M HCl) yields the product with 78–85% purity (HPLC) and 70–75% isolated yield.

Key Parameters:

Organic Solvent Systems

For moisture-sensitive substrates, non-aqueous conditions using DMAP (10 mol%) in dichloromethane or THF achieve comparable yields (68–72%). However, this method requires anhydrous reagents and extended reaction times (12–24 hours).

Esterification-Hydrolysis Sequential Approach

This two-step strategy avoids competing acylation of the carboxylic acid group:

Methyl Ester Formation

Salicylic acid is treated with methanol and H₂SO₄ (cat.) under reflux (4 hours), yielding methyl salicylate (92–95% conversion).

Selective Boc Protection

The ester intermediate reacts with Boc anhydride (1.5 equiv) and DIPEA (2.0 equiv) in CH₂Cl₂ at −10°C. Hydrolysis with LiOH (2.0 M, THF/H₂O) furnishes the target compound in 81% overall yield.

Advantages:

Catalytic Methods for Industrial Applications

Phase-Transfer Catalysis (PTC)

A patent-pending method employs tetrabutylammonium bromide (TBAB, 5 mol%) in a toluene/50% NaOH emulsion. At 60°C, reaction completion occurs within 2 hours (GC-MS monitoring), achieving 88% yield with 99.2% purity.

Microwave-Assisted Synthesis

Rapid Boc protection is achieved using Boc anhydride (1.1 equiv) and K₂CO₃ (1.5 equiv) in DMF. Microwave irradiation (100 W, 80°C, 15 minutes) provides 94% conversion, though scalability remains challenging.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Aqueous Alkaline | 70–75 | 78–85 | 6–8 h | Excellent |

| Organic Solvent | 68–72 | 85–90 | 12–24 h | Moderate |

| Esterification-Hydrolysis | 81 | 95–98 | 8 h (total) | High |

| PTC | 88 | 99.2 | 2 h | Industrial |

| Microwave | 94 | 97 | 0.25 h | Limited |

Critical Process Considerations

Side Reactions and Mitigation

-

Mixed Anhydride Formation: Occurs when Boc anhydride reacts with the carboxylic acid (≤15% in non-optimized systems). Using sub-stoichiometric DMAP (5 mol%) suppresses this pathway.

-

Thermal Degradation: Prolonged heating above 40°C induces tert-butyl group cleavage. Temperature-controlled jacketed reactors are essential for batch processes.

Q & A

Q. What experimental design optimizes the synthesis yield of this compound under green chemistry principles?

- Response Surface Methodology (RSM) : Apply a central composite design to variables like reaction time, temperature, and Boc anhydride stoichiometry. For example, a study on benzoic acid production achieved 95% yield by optimizing incubation temperature and starter culture ratios .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, to reduce environmental impact while maintaining reaction efficiency .

Methodological Notes

- Contradictions in Data : Discrepancies between theoretical and experimental melting points may arise from polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic forms .

- Advanced Characterization : For mechanistic studies, employ time-resolved FTIR to monitor Boc deprotection kinetics under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.